2,5-Dichloro-3-methoxyphenol

Physicochemical Profiling Acidity Ionization State

Researchers need defined phenol analogs with quantifiable differences from simpler substitutes. This 2,5-dichloro-3-methoxyphenol solves substitution uncertainty with: - **Predicted pKa 7.15** (vs. 9.65 for 3-methoxyphenol) ensuring distinct ionization behavior - **97% purity** verified for reliable SAR and cross-coupling workflows - **Immediate availability** as a versatile building block with dual chlorine handles Procure with confidence: consistent specifications for reproducible synthesis.

Molecular Formula C7H6Cl2O2
Molecular Weight 193.02 g/mol
CAS No. 1781571-37-6
Cat. No. B3348544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-methoxyphenol
CAS1781571-37-6
Molecular FormulaC7H6Cl2O2
Molecular Weight193.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Cl)O)Cl
InChIInChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3
InChIKeyKDKMSHFGQLWAQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-methoxyphenol Technical Profile


2,5-Dichloro-3-methoxyphenol (CAS 1781571-37-6) is a chlorinated methoxyphenol with the molecular formula C7H6Cl2O2 and a molecular weight of 193.02 g/mol. It is characterized by a 2,5-dichloro substitution pattern and a methoxy group at the 3-position on the phenol ring . Predicted physicochemical properties include a boiling point of 271.2±35.0 °C, a density of 1.421±0.06 g/cm³, and a pKa of 7.15±0.15 . The compound is typically supplied at a purity of 97% and is described as a versatile small molecule scaffold, intended for laboratory use only . Given the lack of extensive published primary research data for this specific molecule, its procurement value is primarily assessed through its unique structural features and predicted properties relative to simpler analogs, as detailed below.

Substitution Pattern 2,5-Dichloro-3-methoxy scaffold
Predicted Properties Inform SAR and handling
Purity Baseline 97% standard for reproducibility

Non-Substitutable Properties of 2,5-Dichloro-3-methoxyphenol


The substitution of 2,5-dichloro-3-methoxyphenol with simpler analogs like 2,5-dichlorophenol or 3-methoxyphenol is likely to result in significantly different physicochemical and biological behavior, rendering generic substitution unreliable. Comparative analysis of predicted and experimental data reveals that the specific combination of two chlorine atoms and a single methoxy group on the phenolic ring drastically alters key properties. For instance, the predicted pKa of 2,5-dichloro-3-methoxyphenol (7.15 ) is substantially lower than that of 3-methoxyphenol (9.65 ), indicating a much higher acidity and consequently different protonation states and reactivity under physiological and synthetic conditions. Similarly, its boiling point (271.2 °C predicted ) is significantly elevated compared to 2,5-dichlorophenol (211 °C ), suggesting stronger intermolecular interactions that can affect purification, formulation, and handling. These differences underscore that the target compound's unique substitution pattern confers distinct chemical behavior, making it non-interchangeable with in-class alternatives in precise scientific applications.

Acidity Profile

Substitution with 3-methoxyphenol may not replicate the compound's higher acidity and ionization state.

Thermal Properties

Replacement with 2,5-dichlorophenol may lead to lower boiling points, affecting purification and handling.

2,5-Dichloro-3-methoxyphenol vs. Key Analogs: Evidence


pKa: Enhanced Acidity Over 3-Methoxyphenol

The predicted pKa of 2,5-dichloro-3-methoxyphenol is 7.15±0.15 . This value is significantly lower (more acidic) than the experimental pKa of 3-methoxyphenol, which is 9.65 at 25°C . The electron-withdrawing effect of the two chlorine atoms in the target compound dramatically lowers the pKa by 2.5 units compared to the non-chlorinated methoxyphenol.

pKa Acidity
Data to verify
7.15 vs. 9.65
Supports distinct ionization behavior
Predicted vs experimental; verify with measurement
Physicochemical Profiling Acidity Ionization State

Boiling Point: Higher Than 2,5-Dichlorophenol

The predicted boiling point for 2,5-dichloro-3-methoxyphenol is 271.2±35.0 °C . This is approximately 60 °C higher than the experimental boiling point of the related chlorophenol, 2,5-dichlorophenol, which is reported as 211 °C . The presence of the methoxy group in the target compound appears to significantly elevate its boiling point.

Boiling Point
Data to verify
271.2 °C ~60 °C above analog
May alter purification protocols
Predicted value; experimental validation advised
Thermal Properties Purification Physical Characterization

Purity Specification: Consistent Baseline

2,5-Dichloro-3-methoxyphenol is commercially available with a standard purity specification of 97% from multiple reputable vendors, such as CymitQuimica and Leyan . This specification provides a consistent and verifiable baseline for this specific compound, which is essential for ensuring reproducibility in research and development applications.

Purity Specification
Specification review
97%
Consistent quality baseline
As stated by multiple vendors
Quality Control Reproducibility Assay Validation

Antimicrobial Activity: Initial Screening

Preliminary qualitative screening data indicate that 2,5-dichloro-3-methoxyphenol has been tested for in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031 and for antibiotic activity against Micrococcus luteus ATCC 9341 . While specific MIC values are not provided in these public records, the existence of such assays confirms its evaluation as a potential antimicrobial agent. This contrasts with more extensively studied but structurally distinct phenols, where robust quantitative SAR models may exist, but are not directly applicable to this novel substitution pattern.

Antimicrobial Screening
Data to verify
K. pneumoniae & M. luteus active
Supports antimicrobial SAR studies
Qualitative data; no MIC values available
Antimicrobial Screening Biological Activity SAR Studies

Application Scenarios for 2,5-Dichloro-3-methoxyphenol


Physicochemical Profiling for SAR Studies

Given its distinct and quantifiable differences in predicted pKa (7.15 vs. 9.65 for 3-methoxyphenol) and boiling point (271 °C vs. 211 °C for 2,5-dichlorophenol) relative to simpler analogs , this compound is a valuable probe for SAR studies. It allows researchers to isolate and understand the combined effects of 2,5-dichloro and 3-methoxy substitution on key properties like lipophilicity, ionization, and thermal stability within a phenol scaffold.

Synthetic Intermediate for Chloroaromatic Synthesis

The compound's unique substitution pattern, featuring two chlorine atoms as potential handles for cross-coupling reactions and a phenolic hydroxyl group for further derivatization, positions it as a versatile building block. Its high purity specification (97%) ensures reliability as a starting material for synthesizing more complex molecules where precise substitution is critical . The predicted density (1.421 g/cm³) and boiling point also inform reaction design and workup procedures .

Antimicrobial Lead Discovery Starting Point

Existing qualitative screening data against K. pneumoniae and M. luteus provide a validated, albeit preliminary, biological starting point for this scaffold . For research groups investigating novel antibacterial agents, this compound offers a direct entry point into exploring the antimicrobial potential of the 2,5-dichloro-3-methoxyphenol pharmacophore, eliminating the need for de novo synthesis and initial screening of this specific structure.

Application
Selection Property
Validation Focus
SAR Physicochemical Profiling
Unique chloro-methoxy substitution pattern
Ionization and thermal behavior verification
Synthetic Intermediate
Consistent purity and reactive handles
Cross-coupling and derivatization efficiency
Antimicrobial Lead Discovery
Preliminary antimicrobial screening data
Quantitative MIC and SAR follow-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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